REACTION_SMILES
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[Br:6][c:7]1[cH:8][n:9][cH:10][n:11][cH:12]1.[CH2:13]1[CH2:14][O:15][C:16]2([CH2:17][CH2:18][C:19](=[O:22])[CH2:20][CH2:21]2)[O:23]1.[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[OH2:24]>>[c:7]1([C:19]2([OH:22])[CH2:18][CH2:17][C:16]3([O:15][CH2:14][CH2:13][O:23]3)[CH2:21][CH2:20]2)[cH:8][n:9][cH:10][n:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cncnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC2(CC1)OCCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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OC1(c2cncnc2)CCC2(CC1)OCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |